4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
Description
4,4,11,11-Tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide (hereafter referred to as Compound X) is a synthetic tricyclic carboxamide derivative characterized by a complex oxygen-rich bridged ring system. Its structure includes a central tricyclo[7.3.0.0^{2,6}]dodecane core with five oxygen atoms, four methyl groups at positions 4 and 11, and a 4-(3-methylbutoxy)phenylcarboxamide substituent.
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO7/c1-13(2)11-12-26-15-9-7-14(8-10-15)24-20(25)18-16-17(29-22(3,4)28-16)19-21(27-18)31-23(5,6)30-19/h7-10,13,16-19,21H,11-12H2,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBQHWZMRCUXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups conducive to various biological interactions. Its IUPAC name indicates the presence of a pentaoxatricyclo framework and carboxamide functionality which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Compounds with similar configurations have been investigated for their potential to inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with cellular targets through the following mechanisms:
- Inhibition of Enzymatic Activity : The carboxamide group may participate in hydrogen bonding with active sites of enzymes.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis.
Case Studies and Research Findings
A review of relevant studies provides insights into the biological activities of the compound:
- Antibacterial Activity :
- Anticancer Potential :
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 62.5 |
| Compound B | S. aureus | 78.12 |
| Compound C | E. faecalis | 50 |
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 226 |
| Compound B | A549 | 242.52 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Bioactivity Trends
Evidence from network pharmacology and chemoinformatics () highlights that structural similarity often correlates with shared mechanisms of action. For example, compounds with analogous tricyclic frameworks, such as ursolic acid (a pentacyclic triterpenoid) and tanshinone IIA (a diterpene quinone), exhibit anti-inflammatory and anti-fibrotic properties by targeting overlapping pathways (e.g., TNF-α, collagen expression) .
Table 1: Structural and Functional Comparison of Compound X and Analogues
| Compound | Core Structure | Key Substituents | Reported Targets/Pathways | Tanimoto Coefficient* vs. Compound X |
|---|---|---|---|---|
| Compound X | Tricyclo[7.3.0.0^{2,6}]dodecane | 4-(3-methylbutoxy)phenylcarboxamide | Under investigation | 1.00 (reference) |
| Ursolic Acid | Pentacyclic triterpenoid | Hydroxyl groups, carboxylic acid | TNF-α, collagen synthesis | 0.18 |
| Tanshinone IIA | Diterpene quinone | Ortho-quinone moiety | NF-κB, MAPK signaling | 0.22 |
| Oleanolic Acid | Pentacyclic triterpenoid | Carboxylic acid, methyl groups | PPAR-γ, STAT3 | 0.20 |
| 2-oxo-N-phenyltetracyclo[7.2.1.0^{2,6}]dodecane-9,10-dicarboximide | Tetracyclic dicarboximide | Phenyl, ketone groups | Synthetic intermediate (no bioactivity) | 0.65 |
*Tanimoto Coefficient calculated using MACCS keys ().
Divergence in Mechanism Despite Structural Overlaps
While Compound X shares a bridged polycyclic system with 2-oxo-N-phenyltetracyclo[7.2.1.0^{2,6}]dodecane-9,10-dicarboximide (), its bioactivity profile likely diverges due to differences in substituents. The phenylcarboxamide and pentaoxa moieties in Compound X may enhance solubility and hydrogen-bonding capacity, enabling interactions with polar targets (e.g., kinases, GPCRs) absent in the simpler dicarboximide analogue .
emphasizes that even highly similar compounds (Tanimoto >0.85) share significant gene expression profiles in only 20% of cases, underscoring the role of subtle structural variations. For instance, Compound X ’s 3-methylbutoxy chain could influence membrane permeability compared to shorter alkoxy chains in analogues like ferulic acid or rosmarinic acid .
Functional Synergy in Multi-Compound Systems
and suggest that structurally diverse compounds (e.g., flavonoids, terpenoids) may converge on common pathways (e.g., inflammation, fibrosis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
